molecular formula C10H10ClFN2O B11876200 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride

Cat. No.: B11876200
M. Wt: 228.65 g/mol
InChI Key: ZHZQAOXOEODBNO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminomethyl group at the 3-position, a fluorine atom at the 8-position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the aminomethyl group and the fluorine atom. The final step involves the conversion to the hydrochloride salt.

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the quinoline core.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Lacks the aminomethyl group, resulting in different chemical properties and biological activities.

    3-(Aminomethyl)quinoline:

    Quinoline-4(1H)-one: Lacks both the aminomethyl group and the fluorine atom, making it less versatile in chemical reactions.

Uniqueness

3-(Aminomethyl)-8-fluoroquinolin-4(1H)-one hydrochloride is unique due to the combination of the aminomethyl group and the fluorine atom, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in organic synthesis and its effectiveness in various scientific applications.

Properties

Molecular Formula

C10H10ClFN2O

Molecular Weight

228.65 g/mol

IUPAC Name

3-(aminomethyl)-8-fluoro-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C10H9FN2O.ClH/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14;/h1-3,5H,4,12H2,(H,13,14);1H

InChI Key

ZHZQAOXOEODBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)CN.Cl

Origin of Product

United States

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